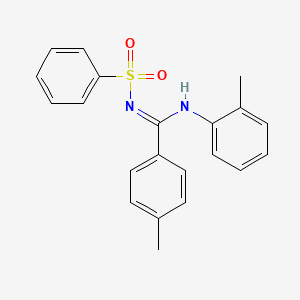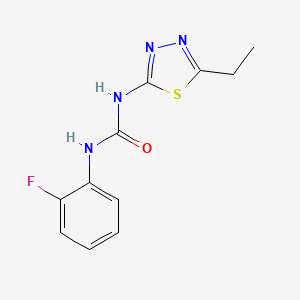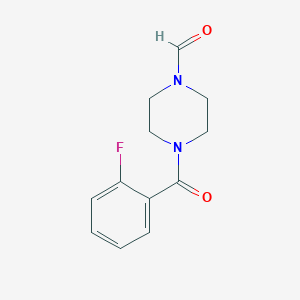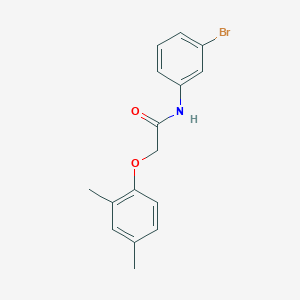
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as MPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been shown to exhibit a variety of biological activities.
作用机制
The exact mechanism of action of 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood. However, it has been suggested that 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide may act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide may also act by modulating the activity of the neurotransmitter dopamine in the brain.
Biochemical and Physiological Effects:
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to increase the levels of dopamine in the brain, which may contribute to its potential as a treatment for Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is that it exhibits potent anti-inflammatory and analgesic effects, which makes it a useful tool for studying the mechanisms of pain and inflammation. However, one limitation of using 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for research on 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One direction is to further investigate its potential as a treatment for Parkinson's disease and other neurological disorders. Another direction is to study its effects on the immune system and its potential as a treatment for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and to develop more potent and selective derivatives of this compound.
合成方法
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized by reacting 4-methylbenzene-1,2-diamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 2-methylbenzaldehyde to give 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide as a white solid.
科学研究应用
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been investigated for its potential as a treatment for neuropathic pain, Parkinson's disease, and anxiety disorders.
属性
IUPAC Name |
N'-(benzenesulfonyl)-4-methyl-N-(2-methylphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-16-12-14-18(15-13-16)21(22-20-11-7-6-8-17(20)2)23-26(24,25)19-9-4-3-5-10-19/h3-15H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWHJSVMBLPUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843646.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)


![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5843678.png)
![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)



![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)
![2-[(3-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)

![5-[(3-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5843737.png)
